molecular formula C14H14BrNO3S2 B3010892 (5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 329777-75-5

(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No. B3010892
CAS RN: 329777-75-5
M. Wt: 388.29
InChI Key: YEHVQTKYNVUELF-WUXMJOGZSA-N
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Description

“(5E)-5-[(2-Bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one” is a chemical compound with the CAS number 329777-75-5 . It is a complex organic molecule that can be used in various applications .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and depend on various factors. Unfortunately, specific details about the chemical reactions of this compound are not available in the current search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. Unfortunately, specific details about the physical and chemical properties of this compound are not available in the current search results .

Scientific Research Applications

Antitumor Activity

A study synthesized and evaluated the antitumor activity of thiazolidinone derivatives, finding them to exhibit moderate activity against various human cancer cell lines. The most sensitive line was CCRF-CEM leukemia (Horishny & Matiychuk, 2021).

Antiproliferative Effects

Novel thiazolidine-2,4-dione derivatives were synthesized and tested for their antiproliferative effects against carcinoma cell lines. Certain compounds, including those with a nitro group on the thiazolidinone moiety, demonstrated potent antiproliferative activity (Chandrappa et al., 2008).

Synthesis and Functionalization

Research on the synthesis and functionalization of thiazolidine derivatives revealed methods for selectively creating 5-methylfunctionalized derivatives, expanding the potential applications of these compounds in various fields (Litvinchuk et al., 2018).

Antioxidant and Anticancer Activities

A study on the synthesis of 1,3-thiazolidin-4-one derivatives highlighted their high antioxidant and anticancer activities, demonstrating the potential of these compounds in therapeutic applications (Saied et al., 2019).

Corrosion Inhibition Performance

Thiazolidinedione derivatives were investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. The study found that the efficiency of these inhibitors increased with concentration and provided insights into their adsorption behavior and molecular interactions (Yadav et al., 2015).

Antibacterial and Antifungal Activity

A compound synthesized via Thia-Michael addition was evaluated for its antibacterial and antifungal properties, offering potential applications in antimicrobial therapy (Karanth et al., 2018).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules or systems. Unfortunately, specific details about the mechanism of action of this compound are not available in the current search results .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. Unfortunately, specific details about the safety and hazards of this compound are not available in the current search results .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Unfortunately, specific details about the future directions for this compound are not available in the current search results .

properties

IUPAC Name

(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3S2/c1-4-16-13(17)12(21-14(16)20)6-8-5-10(18-2)11(19-3)7-9(8)15/h5-7H,4H2,1-3H3/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHVQTKYNVUELF-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2Br)OC)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C=C2Br)OC)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

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